molecular formula C10H10BNO2 B3273604 (6-Aminonaphthalen-2-yl)boronic acid CAS No. 590417-29-1

(6-Aminonaphthalen-2-yl)boronic acid

Cat. No.: B3273604
CAS No.: 590417-29-1
M. Wt: 187 g/mol
InChI Key: LBZRCPUQZMQPPZ-UHFFFAOYSA-N
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Description

(6-Aminonaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)boronic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 6-aminonaphthalene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6-Aminonaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (6-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .

Comparison with Similar Compounds

Uniqueness: (6-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(6-aminonaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZRCPUQZMQPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282762
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-29-1
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Amino-2-naphthalenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a known method described in a publication (Anderson, L. C. et al., J. Am. Chem. Soc, 1943, vol. 65, p. 241), a solution of 2-amino-6-bromonaphthalene (223 mg) obtainable from commercially available 2-bromo-6-hydroxynaphthalene (TCI) in anhydrous THF (10 ml) was added with 30% potassium hydride (191 mg, Ald) under ice cooling, and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon gas atmosphere, added dropwise with a 1.7 M solution of t-butyllithium in pentane (1.88 ml) over 10 minutes, and stirred for 30 minutes. This reaction mixture was added dropwise with (iPrO)3B (0.92 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature, and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (4 ml), and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 6-amino-2-naphthaleneboronic acid (402 mg). A solution of this substance in ethanol (0.5 ml), Compound No. A-1 (119 mg), 2 M aqueous sodium carbonate (1.5 ml) and (Ph3P)4Pd (61 mg) were reacted and treated according to the procedure described in the synthesis method of Compound No. V-3 with the modifications that the reaction was carried out for 13 hours, and the purification was performed by flash column chromatography (hexane:ethyl acetate 4:1) to obtain the title compound (Compound No. V-13, 129 mg).
Quantity
4 mL
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reactant
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3 mL
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223 mg
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0 (± 1) mol
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191 mg
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10 mL
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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1.88 mL
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0.92 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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